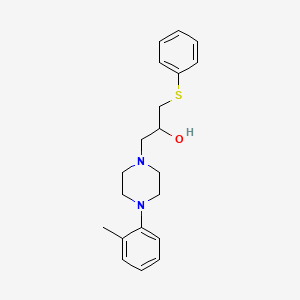
Bis(2-amino-4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-amino-4-methoxyphenyl)methanone: is an organic compound with the molecular formula C15H16N2O3 It is characterized by the presence of two amino groups and two methoxy groups attached to a benzophenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-amino-4-methoxyphenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-4-methoxybenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with an appropriate ketone, such as acetophenone, in the presence of a base like sodium hydroxide.
Cyclization: The resulting intermediate is then cyclized under acidic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-amino-4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Bis(2-nitro-4-methoxyphenyl)methanone.
Reduction: Bis(2-amino-4-methoxyphenyl)methanol.
Substitution: Bis(2-amino-4-halophenyl)methanone.
Wissenschaftliche Forschungsanwendungen
Bis(2-amino-4-methoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of Bis(2-amino-4-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-hydroxy-4-methoxyphenyl)methanone: Similar structure but with hydroxyl groups instead of amino groups.
Bis(2-chloro-4-methoxyphenyl)methanone: Contains chloro groups instead of amino groups.
Uniqueness
Bis(2-amino-4-methoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
71642-35-8 |
|---|---|
Molekularformel |
C15H16N2O3 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
bis(2-amino-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H16N2O3/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17/h3-8H,16-17H2,1-2H3 |
InChI-Schlüssel |
DATMMTSVTVISMG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)


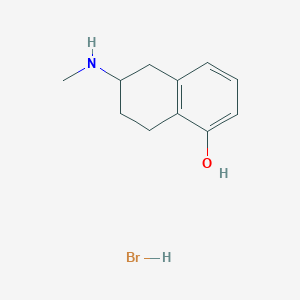
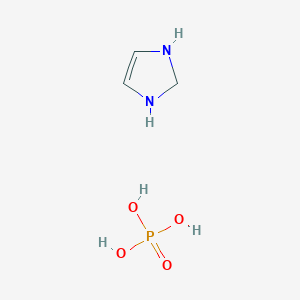



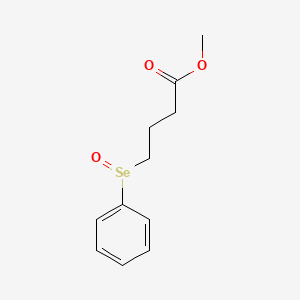
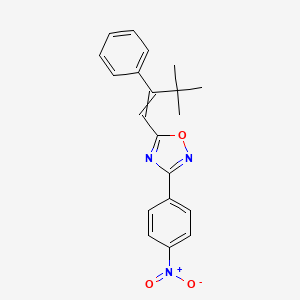
![N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide](/img/structure/B14477472.png)
![2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B14477477.png)

